molecular formula C12H13N3O2 B2847465 ethyl 2-(5-phenyl-4H-1,2,4-triazol-3-yl)acetate CAS No. 866136-08-5

ethyl 2-(5-phenyl-4H-1,2,4-triazol-3-yl)acetate

Cat. No.: B2847465
CAS No.: 866136-08-5
M. Wt: 231.255
InChI Key: ZCFQBUMTWGIOCY-UHFFFAOYSA-N
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Description

Ethyl 2-(5-phenyl-4H-1,2,4-triazol-3-yl)acetate is a chemical compound belonging to the class of triazole derivatives. Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring. This particular compound features a phenyl group attached to the triazole ring, which can influence its chemical properties and biological activities.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with phenylhydrazine and ethyl acetoacetate.

  • Reaction Steps: The reaction involves the formation of a hydrazone intermediate, followed by cyclization under acidic conditions to form the triazole ring.

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and large-scale purification systems to ensure high yield and purity. Process optimization and safety measures are critical in industrial production to handle the reagents and intermediates safely.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

  • Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

  • Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) or bromine (Br2).

Major Products Formed:

  • Oxidation: this compound can be oxidized to form this compound carboxylic acid.

  • Reduction: Reduction can yield this compound amine.

  • Substitution: Substitution reactions can produce nitro or halogenated derivatives of the compound.

Scientific Research Applications

Ethyl 2-(5-phenyl-4H-1,2,4-triazol-3-yl)acetate has various applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antifungal properties.

  • Medicine: Research has explored its use in developing new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Ethyl 2-(5-phenyl-4H-1,2,4-triazol-3-yl)acetate is compared with other triazole derivatives, such as:

  • Ethyl 2-(4-phenyl-1H-1,2,4-triazol-3-yl)acetate: Similar structure but different positioning of the phenyl group.

  • Ethyl 2-(5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)acetate: Contains a pyridine ring instead of a phenyl group.

Uniqueness: The presence of the phenyl group in this compound provides unique chemical and biological properties compared to other triazole derivatives.

Properties

IUPAC Name

ethyl 2-(3-phenyl-1H-1,2,4-triazol-5-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-2-17-11(16)8-10-13-12(15-14-10)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCFQBUMTWGIOCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC(=NN1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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